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Compound of Interest

Compound Name: 4-Methoxy-2-methylbenzyl alcohol

Cat. No.: B1302212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) spectral data for 4-methoxy-2-methylbenzyl alcohol. Due to the limited
availability of published experimental spectra for this specific isomer, this guide presents
predicted *H and 3C NMR data, alongside comprehensive experimental protocols for acquiring
such data. This information is intended to serve as a valuable resource for researchers
involved in the synthesis, identification, and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted *H and 3C NMR spectral data for 4-methoxy-2-
methylbenzyl alcohol. These predictions are based on computational models and provide an
expected range for chemical shifts and coupling constants.

Table 1: Predicted *H NMR Spectral Data for 4-Methoxy-2-methylbenzyl Alcohol
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Predicted Coupling
Protons Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)
Ar-H (H6) 7.15-7.25 d 1H ~8.0
Ar-H (H5) 6.70 - 6.80 dd 1H ~8.0, ~2.5
Ar-H (H3) 6.65 - 6.75 d 1H ~2.5
-CH20H 4.60 -4.70 S 2H -
-OCHs 3.75-3.85 S 3H -
Ar-CHs 2.20-2.30 s 3H -
-OH Variable (Broad) s 1H -

Table 2: Predicted 3C NMR Spectral Data for 4-Methoxy-2-methylbenzyl Alcohol

Carbon Predicted Chemical Shift (8, ppm)
C4 (C-OCH5) 158.0 - 159.0
C2 (C-CHs) 138.0 - 139.0
C1 (C-CHz0H) 133.0 - 134.0
C6 129.0 - 130.0
C5 112.0- 113.0
C3 111.0-112.0
-CH20H 63.0-64.0
-OCHs 55.0 - 56.0
Ar-CHs 18.0-19.0
Experimental Protocols
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For researchers aiming to acquire experimental NMR data for 4-methoxy-2-methylbenzyl

alcohol, the following protocols provide a detailed methodology.

Sample Preparation for NMR Spectroscopy

Sample Purity: Ensure the sample of 4-methoxy-2-methylbenzyl alcohol is of high purity
(=295%), as impurities can introduce extraneous signals and complicate spectral
interpretation.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.
Deuterated chloroform (CDCIls) is a common choice for this type of compound. For observing
the hydroxyl (-OH) proton, which can undergo rapid exchange, deuterated dimethyl sulfoxide
(DMSO-des) may be used.

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in
0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the
residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for acquiring *H and 3C NMR spectra on a 400 MHz

spectrometer. These may need to be adjusted based on the specific instrument and sample.

1H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.
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e Spectral Width: A range of 0-12 ppm is typically sufficient.
13C NMR Spectroscopy:
e Spectrometer Frequency: 100 MHz

e Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to
simplify the spectrum to singlets for each carbon.

e Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise
ratio, as 13C has a low natural abundance.

o Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

Visualizations

The following diagrams illustrate the chemical structure of 4-methoxy-2-methylbenzyl alcohol
and a general workflow for NMR analysis.
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Caption: Chemical structure of 4-methoxy-2-methylbenzyl alcohol.
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Caption: General experimental workflow for NMR analysis.
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 To cite this document: BenchChem. [Technical Guide: NMR Spectral Data of 4-Methoxy-2-
methylbenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302212#4-methoxy-2-methylbenzyl-alcohol-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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